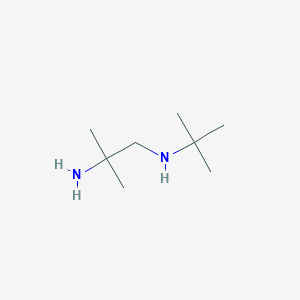

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one

Vue d'ensemble

Description

The compound "(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one" is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds that have garnered interest due to their utility as chiral synthons or chiral auxiliaries, as well as their presence in bioactive scaffolds in numerous natural products .

Synthesis Analysis

The synthesis of oxazolidinone derivatives can be complex, involving multiple steps and the need for chiral precursors. For example, the synthesis of oligomers containing oxazolidin-2-one units starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another approach involves the oxidative carbonylation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol under specific conditions to yield (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one . Additionally, the synthesis of chiral auxiliary-bearing isocyanides as synthons has been reported, which can lead to strongly fluorescent oxazolidinone derivatives .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives can be determined using techniques such as X-ray crystallography. For instance, the molecular structure of a strongly fluorescent oxazolidinone derivative was elucidated by X-ray means, providing insight into the stereochemistry and conformation of the molecule .

Chemical Reactions Analysis

Oxazolidinone derivatives can undergo various chemical reactions. The Li derivative of an (S)-4-isopropyl oxazolidin-2-one adds to enones and enoates in a 1,4-fashion, leading to products with high diastereoselectivities and the formation of multiple stereogenic centers . Furthermore, the chiral auxiliary of the 1,4-adducts can be replaced by other groups in subsequent reactions, allowing for the synthesis of enantiomerically pure diols and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives can vary significantly. For example, the specific rotation of (S)-4-isopropyl-oxazolidin-2-one is highly solvent-dependent, being dextrorotatory in chloroform and levorotatory in ethanol . This highlights the importance of solvent choice in the analysis of chiroptical properties. Additionally, the synthesis conditions, such as temperature, pressure, and choice of catalyst, can greatly influence the yield and purity of the oxazolidinone products .

Applications De Recherche Scientifique

Synthetic Organic Chemistry and Pharmaceutical Intermediates

The oxazolidin-2-one ring, including derivatives like (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one, is a significant scaffold in synthetic organic chemistry and medicinal chemistry. This ring structure is widely utilized as a chiral auxiliary in asymmetric synthesis, owing to its ability to impart stereochemical control. For instance, the 1,3-oxazolidin-2-one nucleus is popular in synthetic approaches for constructing this five-membered ring, with a focus on the mechanistic and stereochemical outcomes (Zappia et al., 2007). These compounds also find applications as protective groups for the 1,2-aminoalcohol system, further demonstrating their versatility in synthesis.

Antibacterial Research

Oxazolidinones, including specific derivatives synthesized from (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one, have been explored for their antibacterial properties. For example, studies on the structure-activity relationships of antibacterial oxazolidinone derivatives have contributed to the development of novel compounds with potential therapeutic applications. However, it's noted that modifications to certain functional groups within the oxazolidinone structure can significantly impact antibacterial activity (Zhou Wei-cheng, 2006).

Carbon Dioxide Fixation

A notable application of oxazolidin-2-one derivatives in environmental science is their role in the chemical fixation of carbon dioxide. Efficient, catalyst-free methods have been developed for synthesizing 2-oxazolidinones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions. This process represents an eco-friendly approach to utilizing CO2, a greenhouse gas, to create valuable chemical intermediates (Jing Xu et al., 2011).

Propriétés

IUPAC Name |

(4S)-4-(2-fluoro-2-methylpropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-7(2,8)3-5-4-11-6(10)9-5/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSZLVOTZJKVKZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1COC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@H]1COC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701236657 | |

| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one | |

CAS RN |

603142-91-2 | |

| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603142-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)